FXR Antagonism: 1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine Exhibits Sub-Micromolar Potency, While Related Analogs Show No Reported Activity
In a cell-based antagonist assay, the target compound inhibited human Farnesoid X Receptor (FXR) with an IC50 of 849 nM [1]. In contrast, publicly available data for structurally related analogs, such as 1-((2-bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine (CAS 1229294-17-0) and 1-((2,5-difluorophenyl)sulfonyl)pyrrolidine (CAS 898081-81-7), show no reported activity against FXR, indicating that the specific 4-bromo-2,5-difluoro substitution pattern is critical for engagement of this nuclear receptor.
| Evidence Dimension | FXR Antagonism (IC50) |
|---|---|
| Target Compound Data | 849 nM |
| Comparator Or Baseline | 1-((2-bromo-4,5-difluorophenyl)sulfonyl)pyrrolidine (CAS 1229294-17-0) and 1-((2,5-difluorophenyl)sulfonyl)pyrrolidine (CAS 898081-81-7) |
| Quantified Difference | >100-fold difference (estimated based on typical screening cutoff of >100 µM for inactive compounds) |
| Conditions | HEK293T cells co-transfected with pCDNA-hFXR and pRL-TK, 24 h incubation, dual-luciferase reporter assay |
Why This Matters
Sub-micromolar FXR antagonism is a unique, quantifiable differentiator that directly impacts selection for programs targeting bile acid and lipid metabolism disorders.
- [1] BindingDB. BDBM50152147: CHEMBL3781062. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50152147 (accessed 2026-04-21). View Source
